(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate
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Overview
Description
(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate is an organic compound that features a furan ring, a cyano group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate typically involves multi-step organic reactions. One common approach is the condensation of ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate with 2-aminobenzoic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted acrylamide derivatives.
Scientific Research Applications
(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- 2-cyano-3-(furan-2-yl)acrylamide
- Furan-2-ylacrylic acid derivatives
Uniqueness
(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate is unique due to the presence of both a furan ring and an acrylamide moiety, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-22-17(21)14-7-3-4-8-15(14)19-16(20)12(11-18)10-13-6-5-9-23-13/h3-10H,2H2,1H3,(H,19,20)/b12-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKMXQZQELEETI-ZRDIBKRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=CO2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CO2)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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